Cas no 918153-28-3 (3-nitro-2-Pyridineethanol)

3-nitro-2-Pyridineethanol 化学的及び物理的性質
名前と識別子
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- 3-nitro-2-Pyridineethanol
- 2-(3-Nitropyridin-2-yl)ethanol
- 2-(3-Nitropyridin-2-yl)ethan-1-ol
- 918153-28-3
- DTXSID60704077
- SCHEMBL6369459
- FT-0713275
- SB54458
- DB-083162
-
- インチ: InChI=1S/C7H8N2O3/c10-5-3-6-7(9(11)12)2-1-4-8-6/h1-2,4,10H,3,5H2
- InChIKey: RUGGKAQUWZNQSK-UHFFFAOYSA-N
- SMILES: C1=CC(=C(CCO)N=C1)[N+](=O)[O-]
計算された属性
- 精确分子量: 168.05349212g/mol
- 同位素质量: 168.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.9Ų
- XLogP3: 0.3
3-nitro-2-Pyridineethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM174581-1g |
2-(3-nitropyridin-2-yl)ethan-1-ol |
918153-28-3 | 95% | 1g |
$430 | 2021-08-05 | |
Chemenu | CM174581-1g |
2-(3-nitropyridin-2-yl)ethan-1-ol |
918153-28-3 | 95% | 1g |
$421 | 2022-03-01 | |
Alichem | A029188657-1g |
2-(3-Nitropyridin-2-yl)ethanol |
918153-28-3 | 95% | 1g |
$386.88 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749005-1g |
2-(3-Nitropyridin-2-yl)ethan-1-ol |
918153-28-3 | 98% | 1g |
¥3485.00 | 2024-04-25 | |
Crysdot LLC | CD11016079-1g |
2-(3-Nitropyridin-2-yl)ethanol |
918153-28-3 | 95+% | 1g |
$455 | 2024-07-19 |
3-nitro-2-Pyridineethanol 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
3-nitro-2-Pyridineethanolに関する追加情報
Professional Introduction to 3-nitro-2-Pyridineethanol (CAS No. 918153-28-3)
3-nitro-2-Pyridineethanol, identified by the chemical compound code CAS No. 918153-28-3, is a significant molecule in the field of chemical and pharmaceutical research. This compound, featuring a nitro group and a pyridineethanol moiety, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities. The structural uniqueness of 3-nitro-2-Pyridineethanol positions it as a valuable intermediate in the development of various pharmacological agents.
The molecular structure of 3-nitro-2-Pyridineethanol consists of a pyridine ring substituted with a nitro group at the 3-position and an ethanol side chain at the 2-position. This configuration imparts distinct chemical properties that make it useful in multiple synthetic pathways. The presence of the nitro group enhances reactivity, allowing for further functionalization, while the ethanol moiety provides a handle for further derivatization, making it a versatile building block in medicinal chemistry.
In recent years, 3-nitro-2-Pyridineethanol has been explored in the context of drug discovery and development. Its structural features suggest potential applications in the synthesis of bioactive molecules targeting various therapeutic areas. For instance, researchers have investigated its role in developing novel antimicrobial agents, where the nitro group can serve as a pharmacophore for interacting with bacterial enzymes. Additionally, its derivatives have shown promise in anti-inflammatory and anticancer research, highlighting its significance in medicinal chemistry.
The synthesis of 3-nitro-2-Pyridineethanol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are often employed to construct the desired molecular framework. The growing interest in this compound has led to optimizations in synthetic protocols, making it more accessible for industrial-scale production.
One of the most compelling aspects of 3-nitro-2-Pyridineethanol is its potential in developing small-molecule drugs with improved pharmacokinetic properties. The pyridine ring is a common motif in many bioactive compounds due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. By incorporating this moiety into drug candidates, researchers aim to enhance binding affinity and reduce off-target effects.
The nitro group in 3-nitro-2-Pyridineethanol also plays a crucial role in modulating drug activity. Nitroaromatic compounds have been extensively studied for their therapeutic potential, with modifications of the nitro group leading to significant changes in pharmacological properties. For example, reduction of the nitro group can yield aminoaromatic compounds that exhibit different biological activities. This flexibility makes 3-nitro-2-Pyridineethanol a valuable scaffold for designing novel therapeutics.
In conclusion, 3-nitro-2-Pyridineethanol (CAS No. 918153-28-3) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features enable diverse applications in drug development, from antimicrobial agents to anticancer therapeutics. The ongoing exploration of its synthetic pathways and biological activities underscores its importance as a key intermediate in modern medicinal chemistry. As research continues to uncover new possibilities, 3-nitro-2-Pyridineethanol is poised to remain at the forefront of chemical and pharmaceutical innovation.
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